molecular formula C6H8O3 B1655591 Dihydromaltol CAS No. 38877-21-3

Dihydromaltol

Cat. No.: B1655591
CAS No.: 38877-21-3
M. Wt: 128.13 g/mol
InChI Key: YTKBKDDTNVNZLX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dihydromaltol, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . The primary targets of this compound are free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. This compound’s antioxidant properties contribute to the neutralization of these free radicals .

Mode of Action

This compound interacts with its targets, the free radicals, by scavenging them . This means that it neutralizes the harmful effects of these free radicals by donating an electron, which stabilizes the radical and prevents it from causing further damage . The introduction of protecting groups to the free hydroxyl groups of this compound decreases their reducing abilities .

Biochemical Pathways

It is known that this compound is generated through the degradation of amadori or heyns rearrangement products (arps/hrps) via 2,3-enolization . This process contributes to the antioxidant properties of Maillard reaction intermediates .

Result of Action

The result of this compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, this compound helps to prevent cellular damage and contributes to the overall antioxidant activity of the system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antioxidants, the pH, and temperature can affect the antioxidant activity of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromaltol can be synthesized through various methods. One common method involves the dihydroxylation of 2-methyl-5,6-dihydro-2H-pyran using hydrogen peroxide in the presence of a strong acid ion exchange resin .

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction using glucose as a starting material. The process includes preparing an intermediate, 5-hydroxy-5,6-dihydromaltol, by reacting glucose with piperidine and proline in the presence of acetic acid. The intermediate is then heated to produce this compound .

Chemical Reactions Analysis

Scientific Research Applications

Dihydromaltol has a wide range of applications in scientific research. It is used in the study of antioxidant properties due to its ability to scavenge free radicals . In the field of chemistry, it is used as a model compound to understand the Maillard reaction and its intermediates. In biology and medicine, this compound is studied for its potential therapeutic effects, including its role in reducing oxidative stress. Additionally, it is used in the food industry as a flavor enhancer due to its caramel-like odor .

Properties

IUPAC Name

5-hydroxy-6-methyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBKDDTNVNZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423909
Record name dihydromaltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38877-21-3
Record name 2,3-Dihydromaltol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dihydromaltol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROMALTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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